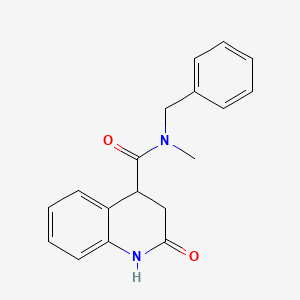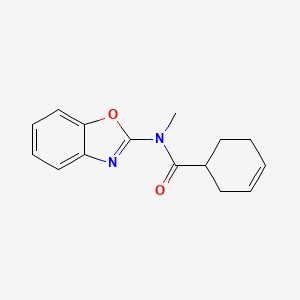
(2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate, also known as AOPC, is a chemical compound that has gained attention for its potential applications in scientific research. AOPC is a synthetic compound that was first synthesized in 2010. Since then, it has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate is not fully understood. However, it has been proposed that (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate exerts its effects by modulating the activity of enzymes and receptors involved in various cellular processes. For example, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has also been shown to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.
Biochemical and Physiological Effects:
(2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been shown to induce apoptosis by activating the caspase pathway. In neurology, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been studied for its potential neuroprotective effects by modulating oxidative stress and inflammation. In immunology, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been shown to modulate the immune response by regulating the activity of immune cells such as T cells and macrophages.
実験室実験の利点と制限
The advantages of using (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate in lab experiments include its synthetic nature, which allows for consistent and reproducible results. Additionally, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, the limitations of using (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate include its limited solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the mechanism of action of (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential as an immunomodulatory agent for the treatment of autoimmune diseases such as multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate and its potential applications in various scientific fields.
合成法
The synthesis of (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate involves the reaction between 2-amino-2-oxo-1-phenylethylamine and 1H-indazole-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate.
科学的研究の応用
(2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been used in various scientific research applications, including cancer research, neurology, and immunology. In cancer research, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurology, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been investigated for its ability to modulate the immune response.
特性
IUPAC Name |
(2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c17-15(20)14(10-4-2-1-3-5-10)22-16(21)11-6-7-12-9-18-19-13(12)8-11/h1-9,14H,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIUXJOGCWMXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)OC(=O)C2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

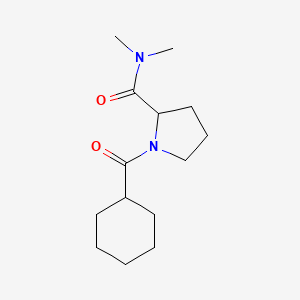
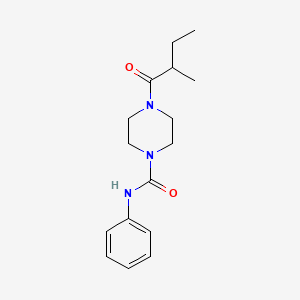
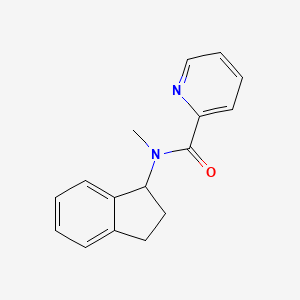
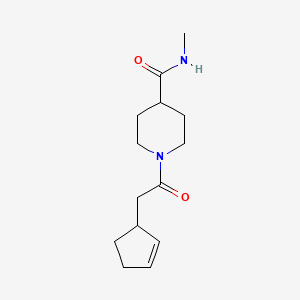
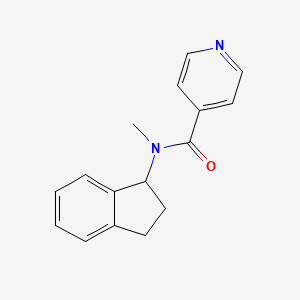
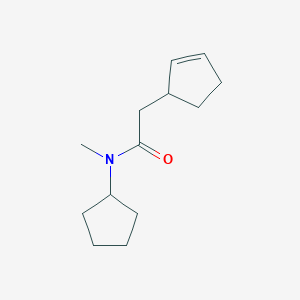
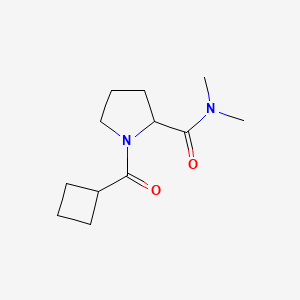

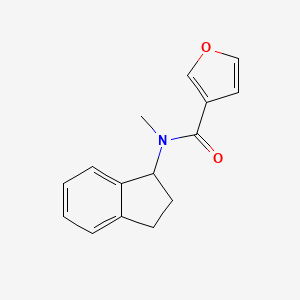
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)
